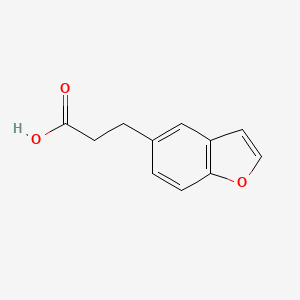

3-(5-Benzofuryl)propanoic Acid

Description

3-(5-Benzofuryl)propanoic acid is a carboxylic acid derivative featuring a benzofuran moiety (a fused benzene and furan ring) attached to a three-carbon propanoic acid chain. For instance, benzofuran-containing propanoic acid derivatives, such as those in Lifitegrast (a dry eye treatment), demonstrate pharmacological relevance due to their ability to modulate protein-protein interactions (e.g., LFA-1/ICAM-1) . The benzofuran ring contributes to electronic and steric properties, influencing solubility, acidity, and biological activity.

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-(1-benzofuran-5-yl)propanoic acid |

InChI |

InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,5-7H,2,4H2,(H,12,13) |

InChI Key |

VCCIJJQUOWZSMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzofuran-5-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield benzofuran derivatives .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include catalytic hydrogenation, Friedel-Crafts alkylation, and other organic transformations .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzofuran-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-5-carboxylic acid, while reduction can produce benzofuran-5-ylpropanol .

Scientific Research Applications

3-(Benzofuran-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents on Propanoic Acid Derivatives

Notes:

Functional Group Modifications on the Propanoic Acid Chain

Table 2: Influence of Functional Groups on Physicochemical Properties

Notes:

Pharmaceutical Relevance

- Lifitegrast: Contains a benzofuran-propanoic acid moiety critical for binding to LFA-1, reducing ocular inflammation in dry eye disease .

- Antimicrobial Activity: Propanoic acid derivatives like methyl 4-benzoyloxy-3-methoxybenzeneacetate () show inhibitory effects against Mycobacterium smegmatis (MIC₅₀ = 58.5 μg/mL), suggesting structural motifs for antibiotic design.

Metabolic and Toxicity Profiles

- Perfluorinated Derivatives: Compounds like 3-[(perfluoroalkyl)thio]propanoic acid () exhibit environmental persistence but are less explored for therapeutic use due to toxicity concerns.

- Chlorinated Analogs: 3-(5-Chloro-benzothiazol-2-yl)propanoic acid () may face metabolic challenges due to halogenated aromatic rings, requiring further stability studies.

Biological Activity

3-(5-Benzofuryl)propanoic acid is a chemical compound characterized by its benzofuran structure linked to a propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H10O2

- Molecular Weight : 198.21 g/mol

- IUPAC Name : 3-(5-benzofuryl)propanoic acid

- Canonical SMILES : C1=CC2=C(C=C1)C(=C(O2)CC(=O)O)C=C

The biological activity of 3-(5-benzofuryl)propanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may exhibit anti-inflammatory and anticancer properties, potentially through the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Studies have shown that 3-(5-benzofuryl)propanoic acid exhibits cytotoxic effects on several cancer cell lines. For instance, it has been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of 3-(5-benzofuryl)propanoic acid on MCF-7 cells:

- Concentration Range : 0.1 µM to 100 µM

- IC50 Value : Approximately 25 µM after 48 hours of treatment.

- Observation : Significant reduction in cell viability at concentrations above 20 µM.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings

In a study assessing the anti-inflammatory effects:

- Model Used : LPS-stimulated RAW 264.7 macrophages.

- Results : A dose-dependent decrease in TNF-alpha levels was observed, indicating potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-(5-Benzofuryl)propanoic Acid | Benzofuran + Propanoic Acid | Anticancer, Anti-inflammatory |

| 3-(Benzothienyl)propanoic Acid | Benzothiophene + Propanoic Acid | Antimicrobial, Antioxidant |

| 2-(5-Benzofuryl)acetic Acid | Benzofuran + Acetic Acid | Lower cytotoxicity compared to propanoic acid |

Q & A

Q. What are the common synthetic routes for 3-(5-Benzofuryl)propanoic Acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling benzofuran derivatives with propanoic acid precursors. For example, Suzuki-Miyaura cross-coupling can link benzofuran boronic esters to halogenated propanoic acid derivatives. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (80–120°C) to improve yield . For dihydrobenzofuran analogs, ring-closing strategies using acid catalysis or photochemical methods are documented, though these may require post-synthetic oxidation to restore aromaticity . Purification often employs recrystallization from ethanol/water mixtures or silica gel chromatography.

Q. How can spectroscopic techniques (NMR, IR, HPLC) confirm the structure and purity of 3-(5-Benzofuryl)propanoic Acid?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for benzofuran) and propanoic acid protons (δ 2.5–3.2 ppm for CH₂ groups). Coupling constants (J) help confirm substituent positions .

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group. Benzofuran C-O-C stretches appear near 1250 cm⁻¹.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or spectral shifts) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For example, melting points may vary due to residual solvents (e.g., ethanol vs. acetone recrystallization). Standardized protocols (e.g., drying under vacuum for 24 hours) and differential scanning calorimetry (DSC) can identify polymorphs. Cross-referencing spectral data with NIST databases ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.